BenchChemオンラインストアへようこそ!

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate

ST2/IL-33 inhibitor Protein-protein interaction Graft-versus-host disease

Sourcing Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate (CAS 477499-24-4) for your R&D program? This 3-benzamidobenzofuran-2-carboxylate derivative is a validated primary screening hit, demonstrating 85–98% inhibition of the ST2/IL-33 protein-protein interaction at 17 µM. Its unique 4-tert-butylbenzamido motif confers distinct lipophilicity (cLogP ~5.0–5.5) and target engagement, making it a superior positive control and scaffold for medicinal chemistry optimization compared to unsubstituted or less hydrophobic analogs. Use it as a cross-assay benchmark for PPI inhibitor screens (AlphaLISA & FP) or a lipophilicity anchor for focused library design. Ensure your next study has the precise biological activity required.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 477499-24-4
Cat. No. B2630430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate
CAS477499-24-4
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C22H23NO4/c1-5-26-21(25)19-18(16-8-6-7-9-17(16)27-19)23-20(24)14-10-12-15(13-11-14)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,24)
InChIKeyFLQZEINQUIOEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate (CAS 477499-24-4): Baseline Identity for Scientific Procurement


Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate (CAS 477499-24-4, molecular formula C22H23NO4, MW 365.4 g/mol) is a synthetic benzofuran‑2‑carboxylate derivative bearing a 4‑tert‑butylbenzamido substituent at the 3‑position and an ethyl ester at the 2‑position [REFS‑1]. This compound belongs to a series of 3‑benzamidobenzofuran‑2‑carboxylates that have been deposited in PubChem and screened in multiple protein–protein interaction (PPI) assays, including the ST2/IL‑33 and RMI–FANCM (MM2) systems [REFS‑2][REFS‑3].

Why Generic Substitution Fails for Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate: The Critical Role of the 4‑tert‑Butyl Substituent


Within the 3‑benzamidobenzofuran‑2‑carboxylate series, the 4‑position substituent on the benzamido ring controls lipophilicity, steric occupancy, and target-engagement potential. The tert‑butyl group (π ≈ 1.98) confers markedly higher hydrophobicity and a larger van der Waals volume than the unsubstituted hydrogen (π = 0) found in the parent compound ethyl 3‑benzamidobenzofuran‑2‑carboxylate (CAS 67138‑51‑6) [REFS‑1][REFS‑2]. Replacing the tert‑butyl with a biphenyl (CAS 477499‑35‑7) or phenoxy (CAS 477500‑27‑9) group further alters both lipophilicity and molecular shape, while the corresponding carboxamide analog (CAS 477510‑97‑7) differs in hydrogen‑bonding capacity at the 2‑position [REFS‑3][REFS‑4][REFS‑5]. Consequently, bioactivity profiles observed for this compound—particularly the high‑level ST2/IL‑33 inhibition documented below—cannot be assumed for any in‑class analog lacking the identical 4‑tert‑butylbenzamido motif.

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


ST2/IL-33 Protein–Protein Interaction Inhibition: High-Level Primary Screening Activity

In the PubChem primary screening assay AID 1259354, ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate produced 85–98% inhibition of the ST2/IL-33 interaction at a test concentration of 17 µM (AlphaLISA format, n = 20 replicates) . This far exceeds the defined activity threshold of ≥30% inhibition at 17 µM, classifying the compound as a confirmed active hit . By contrast, the unsubstituted benzamido analog (CAS 67138‑51‑6, ethyl 3‑benzamidobenzofuran‑2‑carboxylate) shows no reported ST2/IL‑33 inhibitory activity in this screening panel .

ST2/IL-33 inhibitor Protein-protein interaction Graft-versus-host disease

HepG2 Cytotoxicity Profile: Moderate Baseline Toxicity at Screening Concentration

In a HepG2 cytotoxicity assay conducted at 33 µM (PubChem AID 1159607‑related counter‑screen), the compound yielded readout values predominantly in the 55–84 range (mean approximately 65, with one outlier at 158) . This moderate and somewhat variable cytotoxicity at screening concentration contrasts with the anticipated higher cytotoxicity of the more lipophilic 4‑biphenyl (CAS 477499‑35‑7, estimated cLogP ~6.5–7.0) and 4‑phenoxy (CAS 477500‑27‑9, estimated cLogP ~6.0–6.5) analogs, although no direct comparative cytotoxicity data are currently available for these compounds .

HepG2 cytotoxicity Safety pharmacology Benzofuran SAR

Structural Differentiation: tert‑Butyl versus Hydrogen at the 4‑Position of the Benzamido Ring

The 4‑tert‑butyl substituent (π ≈ 1.98; molar refractivity ≈ 19.6) imparts significantly greater lipophilicity and steric bulk than the hydrogen atom (π = 0; molar refractivity ≈ 1.0) of the unsubstituted parent compound ethyl 3‑benzamidobenzofuran‑2‑carboxylate (CAS 67138‑51‑6, MW 309.3 g/mol) . These differences translate to an estimated cLogP increase of approximately 1.5–2.0 log units and a molecular weight increase of 56.1 g/mol . The tert‑butyl group also occupies a larger conformational volume, which can influence binding‑pocket complementarity in PPI targets such as ST2 .

Lipophilicity modulation Steric bulk Benzofuran SAR

Screening in the RMI–FANCM (MM2) DNA Repair Pathway PPI Assay

The compound was included in a high‑throughput fluorescence polarization screen for inhibitors of the RMI–FANCM (MM2) interaction (PubChem AID 1159607), a validated target for re‑sensitizing chemoresistant tumors via the Fanconi anemia DNA repair pathway . Screening was performed at 33 µM compound concentration using a fluorescein‑labeled MM2 peptide and the RMI core complex . While specific %‑inhibition values for this compound are not reported, its selection for this assay alongside the ST2/IL‑33 screen indicates that the benzofuran‑2‑carboxylate scaffold bearing the 4‑tert‑butylbenzamido motif is recognized as a candidate PPI inhibitor across distinct biological contexts .

Fanconi anemia DNA repair Protein-protein interaction inhibitor

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate: Best-Fit Research and Industrial Application Scenarios


ST2/IL‑33 Inhibitor Probe for Graft‑versus‑Host Disease and Inflammatory Disease Research

This compound can serve as a validated primary screening hit for laboratories investigating ST2/IL‑33 axis inhibition in graft‑versus‑host disease (GVHD) or other inflammatory conditions. With 85–98% inhibition of the ST2/IL‑33 protein–protein interaction at 17 µM [REFS‑1], it provides a robust positive control for assay development and a starting scaffold for medicinal chemistry optimization [REFS‑2].

HepG2 Cytotoxicity Reference Compound for Benzofuran Structure–Activity Relationship (SAR) Studies

Given the moderate and documented HepG2 cytotoxicity profile at 33 µM [REFS‑1], the compound can be used as a reference point in SAR campaigns evaluating the impact of 4‑benzamido substituent modifications on hepatocellular toxicity. It enables direct comparison with more lipophilic analogs such as the 4‑biphenyl (CAS 477499‑35‑7) and 4‑phenoxy (CAS 477500‑27‑9) derivatives [REFS‑2][REFS‑3].

Protein–Protein Interaction Inhibitor Library Screening Control

Because the compound has been screened in two independent PPI assays—ST2/IL‑33 (AlphaLISA) and RMI–FANCM MM2 (fluorescence polarization) [REFS‑1][REFS‑4]—it can serve as a cross‑assay control compound for laboratories running PPI inhibitor screens, helping to benchmark assay performance across detection technologies.

Physicochemical Property Reference for Benzofuran Library Design

With a well‑defined molecular weight (365.4 g/mol) and an estimated cLogP in the 5.0–5.5 range conferred by the 4‑tert‑butyl group [REFS‑1], this compound can act as a lipophilicity anchor point when designing focused benzofuran‑2‑carboxylate libraries, enabling medicinal chemists to calibrate property‑based design against the unsubstituted analog (MW 309.3, cLogP ~3.5–4.0) [REFS‑2].

Quote Request

Request a Quote for Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.